Fmoc-L-norleucine n-hydroxysuccinimide ester

説明

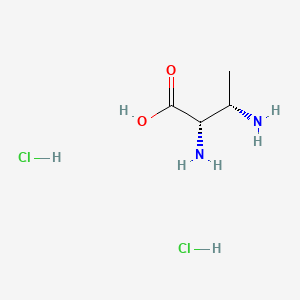

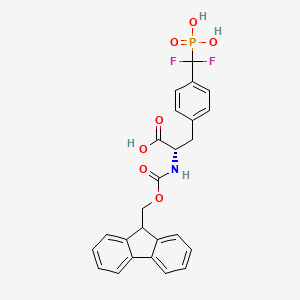

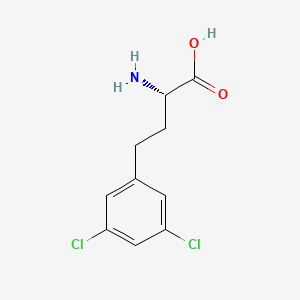

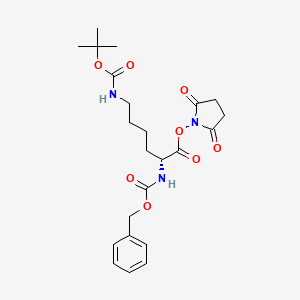

Fmoc-L-norleucine n-hydroxysuccinimide ester (Fmoc-L-norleu-NHS) is an organic compound widely used in the laboratory for a variety of applications. It is a derivative of norleucine, an amino acid, and is produced by the reaction of norleucine with the reagent N-hydroxysuccinimide (NHS). Fmoc-L-norleu-NHS is a versatile reagent with a wide range of uses in the lab, from synthesis of peptides to protein conjugation.

科学的研究の応用

Peptide Synthesis and Drug Development

Fmoc-L-norleucine n-hydroxysuccinimide ester plays a critical role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It is a derivative used for introducing the Fmoc-protected amino acid into the growing peptide chain. The protection strategy is pivotal to ensure the correct sequence and structure of the peptide during synthesis. The Fmoc group is removed under basic conditions without affecting other protective groups or peptide bonds. This attribute is particularly beneficial in the synthesis of complex peptides and proteins, which are increasingly important in drug discovery and development. Peptides, due to their high specificity and potency, combined with relatively low toxicity and immunogenicity, are being explored as therapeutics for a wide range of diseases. The role of Fmoc-L-norleucine n-hydroxysuccinimide ester in this context cannot be overstated as it ensures the synthesis of peptides with high purity and yield, a critical factor in the development of peptide-based drugs (D'Hondt et al., 2014).

Biomarker and Disease Treatment Research

The substance is also integral in the study of various biomarkers and potential treatments for diseases. For instance, fibromodulin (FMOD), a small leucine-rich proteoglycan, has been identified as a potential clinical application in managing numerous diseases, from skin and tendon disorders to bone and kidney diseases. Fmoc-L-norleucine n-hydroxysuccinimide ester may be used in the synthesis of peptides or proteins like FMOD, aiding in the research and development of new treatments. The versatility of FMOD in treating a wide range of conditions highlights the significance of effective peptide synthesis methods, where Fmoc-L-norleucine n-hydroxysuccinimide ester is likely to be involved (Al-Qattan & Al-Qattan, 2018).

Nutritional and Functional Food Development

In the field of nutrition and functional foods, peptides synthesized using Fmoc-L-norleucine n-hydroxysuccinimide ester have shown promise. Fish Protein Hydrolysate (FPH) and its peptides, for instance, have demonstrated significant health benefits, including anti-hypertensive activity. The ability to synthesize and study these peptides efficiently, potentially involving the use of Fmoc-L-norleucine n-hydroxysuccinimide ester, facilitates the exploration and utilization of these bioactive compounds in functional foods or nutraceuticals. This not only contributes to the understanding of the biological properties of these peptides but also aids in the development of dietary interventions for health promotion and disease prevention (Yathisha U.G. et al., 2019).

特性

IUPAC Name |

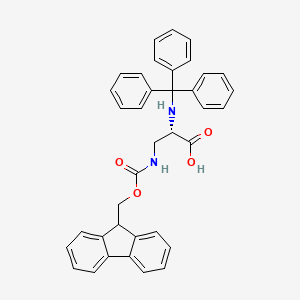

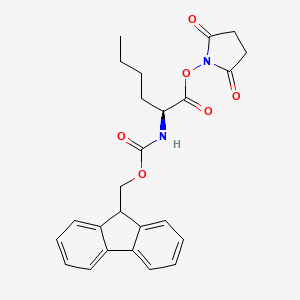

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZUSHCSKUMSHO-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-norleucine n-hydroxysuccinimide ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。